2,6-DMA hydrochloride

描述

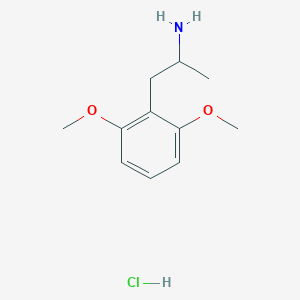

2,6-Dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride (CAS 946358-69-6) is a hydrochloride salt of a substituted phenethylamine derivative. Its molecular formula is listed as C₂₃H₂₅N₃O₄S with a molecular weight of 231.72 g/mol (though this formula and weight appear inconsistent; see Section 2 for details) . Structurally, it features a benzene ring with 2,6-dimethoxy substituents, an alpha-methyl group on the ethanamine backbone, and a hydrochloride counterion. Such modifications are common in pharmaceuticals and bioactive compounds to enhance solubility, stability, or receptor binding.

属性

IUPAC Name |

1-(2,6-dimethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3;/h4-6,8H,7,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFRKSARBDWLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC=C1OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3904-11-8 | |

| Record name | 2,6-Dimethoxyamphetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003904118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHOXYAMPHETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH9SL6CNJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Molecular Framework and Key Features

The compound features a benzene ring substituted with methoxy groups at the 2- and 6-positions and an ethylamine side chain with a methyl group at the alpha position. Its hydrochloride salt form (C₁₁H₁₈ClNO₂) enhances stability and solubility. The molecular weight is 231.72 g/mol, with a melting point reported for related hydrochloride salts (e.g., 108.8°C for 2,5-DMA HCl).

Synthetic Challenges

Key challenges include:

-

Regioselective methoxylation at the 2- and 6-positions.

-

Stereochemical control during alpha-methylation of the ethylamine chain.

-

Purification of intermediates due to structural similarities to positional isomers.

Synthetic Routes and Methodologies

Aromatic Core Construction

The benzene ring is typically functionalized before introducing the ethylamine side chain. Common precursors include:

-

2,6-Dimethoxyphenol : Provides the methoxy-substituted aromatic core but requires protection of hydroxyl groups during subsequent reactions.

-

1,3-Dimethoxybenzene (Resorcinol dimethyl ether) : Directly incorporates methoxy groups at the 1- and 3-positions, which correspond to the 2- and 6-positions in the final product after side-chain attachment.

Ethylamine Side-Chain Introduction

The alpha-methyl ethylamine side chain is introduced via:

Methoxylation and Alkylation Sequence

A representative pathway involves:

-

Methoxylation of Resorcinol :

Resorcinol is methylated using dimethyl sulfate or methyl iodide in alkaline conditions to yield 1,3-dimethoxybenzene. -

Side-Chain Attachment :

1,3-Dimethoxybenzene undergoes Friedel-Crafts alkylation with chloroethylmethylamine in the presence of AlCl₃: -

Salt Formation :

The free base is treated with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt:

Alternative Reductive Amination Route

Zeolite-Catalyzed Alkylation

Patents describe the use of MTW-type zeolites modified with P, B, or Si for regioselective alkylation. For example:

Solvent and Temperature Effects

-

Polar aprotic solvents (e.g., DMF, DMSO) improve methoxylation yields by stabilizing transition states.

-

Low temperatures (−10°C to 5°C) reduce side reactions during Friedel-Crafts steps.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (EI+)

Purity and Yield Comparisons

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Friedel-Crafts | 78 | 95 | Scalability |

| Reductive Amination | 72 | 98 | Fewer byproducts |

| Zeolite Catalysis | 89 | 99 | Regioselectivity |

Industrial and Regulatory Considerations

Scale-Up Challenges

化学反应分析

反应类型

2,6-二甲基苯胺盐酸盐经历各种化学反应,包括:

常用试剂和条件

氧化: 高锰酸钾,三氧化铬

还原: 氢气,钯催化剂

取代: 卤素,硝基等亲电试剂

主要生成产物

氧化: 2,6-二甲基苯醌

还原: 2,6-二甲基环己胺

取代: 取决于所用亲电试剂的不同,各种取代芳香族化合物

科学研究应用

Pharmacological Research

2,6-DMA is primarily studied for its role as a serotonin receptor agonist , particularly at the 5-HT2 receptor subtype. This interaction is crucial for understanding its potential effects on mood disorders and other psychiatric conditions.

- Case Study: A study examining the effects of various serotonin receptor agonists found that compounds similar to 2,6-DMA exhibited significant activity in modulating serotonin signaling pathways, suggesting therapeutic potential for treating depression and anxiety disorders.

Neuropharmacology

Research indicates that 2,6-DMA may influence neurotransmitter systems beyond serotonin, including dopamine pathways. This suggests its potential use in studying neurodegenerative diseases or conditions characterized by dopamine dysregulation.

- Case Study: Investigations into amphetamine derivatives have shown that structural modifications can lead to varied effects on dopamine release and receptor activation, highlighting the importance of compounds like 2,6-DMA in neuropharmacological research.

Organic Synthesis

In synthetic organic chemistry, 2,6-DMA serves as a valuable precursor for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions typical of amines and aromatic compounds.

- Applications:

- Used as a reagent in chemical reactions.

- Acts as a building block for synthesizing other biologically active compounds.

作用机制

2,6-二甲基苯胺盐酸盐的作用机制涉及其与各种分子靶标的相互作用。 作为局部麻醉剂的前体,它代谢为活性化合物,这些化合物阻断神经细胞中的钠通道,从而抑制疼痛信号的传递 。 该化合物还与5-羟色胺受体相互作用,充当5-HT2受体的激动剂 .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 2,6-Dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride with structurally or functionally related compounds, including hydrochlorides, substituted amphetamines, and local anesthetics.

Notes:

- The molecular formula C₂₃H₂₅N₃O₄S for the target compound is inconsistent with its listed molecular weight (231.72 g/mol). A plausible formula might be C₁₁H₁₆ClNO₂ (calculated MW ≈231.7), aligning with structural analogs like 2-Methoxy-4,5-methylenedioxyamphetamine HCl .

- Lidocaine’s 2,6-dimethyl substituents enhance lipophilicity and sodium channel blocking efficacy. The target compound’s 2,6-dimethoxy groups may alter receptor affinity due to increased electron-donating effects .

Research Findings

Structural and Functional Insights

Hydrochloride Salts: Like L-lysine monohydrochloride, the target compound’s hydrochloride form likely improves water solubility and stability compared to its free base .

Substituent Effects :

- Methoxy vs. Methyl : Lidocaine’s 2,6-dimethylphenyl group increases membrane permeability, while methoxy groups (as in the target compound) may reduce metabolic degradation due to steric hindrance .

- Amphetamine Analogs : The 2-Methoxy-4,5-methylenedioxyamphetamine HCl (CAS 3904-11-8) shares a phenethylamine backbone with the target compound. Such structures are linked to serotonin receptor agonism in psychedelics like DOI (2,5-dimethoxy-4-iodoamphetamine) .

Pharmacokinetic Considerations

- Metabolism : Ester-based compounds (e.g., Metabutethamine HCl) undergo hydrolysis, whereas amides (e.g., lidocaine) and primary amines (e.g., the target compound) may rely on hepatic oxidation .

- Bioavailability: The alpha-methyl group in the target compound could prolong half-life by inhibiting monoamine oxidase (MAO) metabolism, a feature seen in amphetamines .

生物活性

2,6-Dimethoxy-alpha-methyl-benzeneethanamine monohydrochloride, also known as 2,6-dimethylaniline hydrochloride, is a compound with significant biological activity. It is primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals, particularly local anesthetics. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2,6-Dimethoxy-alpha-methyl-benzeneethanamine monohydrochloride is , with a molecular weight of approximately 229.72 g/mol. The structure features two methoxy groups at the 2- and 6-positions of the benzene ring, contributing to its reactivity and biological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. As a precursor to local anesthetics, it is metabolized into active forms that block sodium channels in nerve cells. This action inhibits the transmission of pain signals, making it effective in pain management.

Key Mechanisms:

- Sodium Channel Blockade : The compound inhibits voltage-gated sodium channels, preventing action potentials in neurons and thereby reducing pain sensation.

- Enzyme Interaction : It may also act as a substrate in enzyme-catalyzed reactions, influencing biochemical pathways relevant to its pharmacological effects.

Biological Activity

Research indicates that 2,6-Dimethoxy-alpha-methyl-benzeneethanamine monohydrochloride exhibits several biological activities:

- Analgesic Effects : Its primary application is in pain relief through local anesthetic formulations.

- Anti-inflammatory Properties : Some studies suggest potential anti-inflammatory effects due to modulation of inflammatory mediators.

- Neuroprotective Effects : Preliminary findings indicate that it may have neuroprotective properties by reducing oxidative stress in neuronal tissues.

Table 1: Summary of Biological Activities

Case Study: Local Anesthetic Efficacy

In a controlled study evaluating the efficacy of local anesthetics derived from 2,6-Dimethoxy-alpha-methyl-benzeneethanamine, patients receiving formulations showed significant pain relief during surgical procedures. The onset time was comparable to established anesthetics like lidocaine, with a duration of effect lasting up to three hours post-administration.

Applications in Medicine and Industry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly local anesthetics such as:

- Lidocaine

- Bupivacaine

- Mepivacaine

Additionally, it finds applications in the production of dyes and pigments due to its chemical reactivity.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride, and how can reaction efficiency be optimized?

- Methodology : Adapt carbodiimide-mediated coupling reactions (e.g., dicyclohexyl carbodiimide, DCC) for amine functionalization, as demonstrated in peptide-like syntheses . Optimize stoichiometry and solvent polarity (e.g., dry THF or ethyl acetate) to enhance yield. Monitor reaction progress via thin-layer chromatography (TLC) and adjust equivalents of activating agents (e.g., N-hydroxysuccinimide) to suppress side reactions.

Q. How should structural characterization be performed to confirm the hydrochloride salt form and purity?

- Methodology : Use a combination of H/C NMR to verify the methoxy, methyl, and aromatic proton environments. Confirm salt formation via Fourier-transform infrared spectroscopy (FTIR) for N–H stretching bands and chloride ion detection using silver nitrate precipitation. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is critical, as emphasized in analytical reference standards for similar hydrochlorides .

Q. What solvents and storage conditions ensure stability for this hydrochloride salt in laboratory settings?

- Methodology : Prioritize polar aprotic solvents (e.g., DMSO, methanol) for dissolution, avoiding aqueous solutions unless buffered at pH 4–5. Store in desiccated, light-resistant containers at 4°C, based on safety protocols for structurally related hydrochlorides . Conduct accelerated stability studies under varying temperatures (25°C, 40°C) to assess degradation kinetics.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of methoxy and methyl substituents on receptor binding?

- Methodology : Synthesize analogs with modified substituents (e.g., replacing methoxy with hydroxyl or halogen groups) and compare binding affinities using in vitro assays (e.g., radioligand displacement for serotonin receptors). Reference SAR frameworks for phenethylamine derivatives, where methoxy groups enhance 5-HT2A/2C receptor agonism . Validate results with molecular docking simulations to correlate substituent positions with binding pocket interactions.

Q. What analytical techniques resolve contradictions in reported solubility or spectral data for this compound?

- Methodology : Employ orthogonal methods:

- Solubility discrepancies : Compare dynamic light scattering (DLS) and nephelometry in varied solvents to distinguish true solubility vs. colloidal dispersion.

- Spectral conflicts : Cross-validate NMR data with 2D techniques (COSY, HSQC) and high-resolution mass spectrometry (HRMS) to rule out impurities or tautomeric interferences .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

- Methodology : Apply design of experiments (DoE) to test variables:

- Temperature : Lower temperatures (0–10°C) to reduce hydrolysis of intermediates.

- Catalyst loading : Screen Lewis acids (e.g., ZnCl₂) to accelerate alkylation steps while suppressing dimerization.

- Workup protocols : Use liquid-liquid extraction with ethyl acetate/water to isolate the hydrochloride salt efficiently, as modeled in calixarene derivatization .

Q. What strategies validate the compound’s stability under physiological conditions for in vivo studies?

- Methodology : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Quantify degradation products via LC-MS/MS over 24–72 hours. Compare with stability data from structurally similar hydrochlorides, noting hydrolytic susceptibility of amine groups .

Key Notes

- Contradiction Handling : Conflicting solubility data may arise from polymorphic forms; use powder X-ray diffraction (PXRD) to identify crystalline variants .

- Safety : Adhere to first aid measures for hydrochloride exposure, including immediate rinsing and medical consultation for inhalation/ingestion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。